N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine is a chemical compound that features a tetrazole ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanone with diethylamine to form the corresponding imine, which is then subjected to cyclization with sodium azide and iodine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the tetrazole ring or the cyclohexane moiety.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or silver nitrate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This interaction can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-(5-chloro-1H-tetrazol-1-yl)cyclohexan-1-amine
- N,N-Diethyl-4-(5-bromo-1H-tetrazol-1-yl)cyclohexan-1-amine
- N,N-Diethyl-4-(5-fluoro-1H-tetrazol-1-yl)cyclohexan-1-amine
Uniqueness
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine is unique due to the presence of the iodine atom, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development .
Properties
CAS No. |
919097-81-7 |
---|---|
Molecular Formula |
C11H20IN5 |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
N,N-diethyl-4-(5-iodotetrazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H20IN5/c1-3-16(4-2)9-5-7-10(8-6-9)17-11(12)13-14-15-17/h9-10H,3-8H2,1-2H3 |
InChI Key |
NRIYLHKZOKNNKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCC(CC1)N2C(=NN=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.